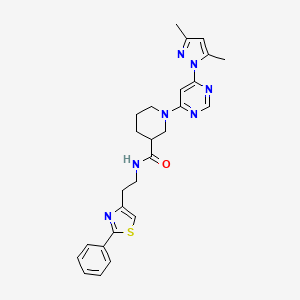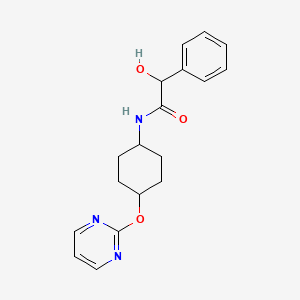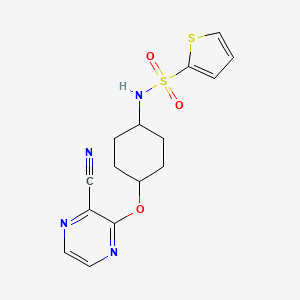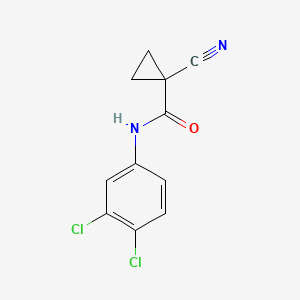
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative with the molecular formula C11H8Cl2N2O. This compound has garnered interest due to its potential biological activities and applications in various fields, including agrochemicals and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, amines, and thiols.
Applications De Recherche Scientifique
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide has been studied for its potential as a ketol-acid reductoisomerase (KARI) inhibitor. KARI is an enzyme involved in the biosynthesis of branched-chain amino acids, making it an attractive target for the development of herbicides and antimicrobial agents . Additionally, this compound has shown bioactivity against certain strains of Escherichia coli, indicating its potential use in antibacterial research .
Mécanisme D'action
The mechanism of action of 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide involves the inhibition of ketol-acid reductoisomerase (KARI). This enzyme catalyzes the second step in the biosynthesis of branched-chain amino acids, which is essential for the growth and survival of microorganisms and plants. By inhibiting KARI, the compound disrupts the biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide: This compound has a similar structure but with different chlorine substitution on the aromatic ring.
1-cyano-N-(4-chlorophenyl)cyclopropanecarboxamide: This derivative has a single chlorine atom on the aromatic ring and may show different biological activities due to the altered electronic properties of the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards KARI, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGKLIFVYRYWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)
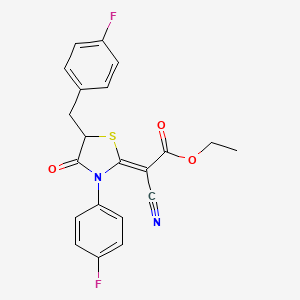
![3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide](/img/structure/B2735896.png)
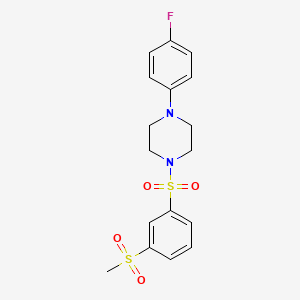
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)
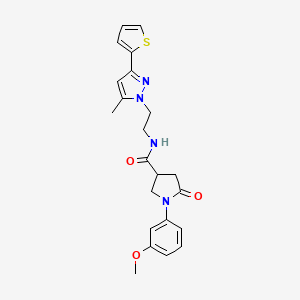
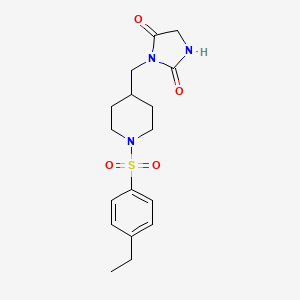
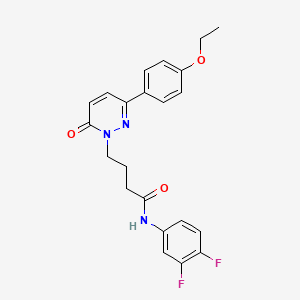
![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)
